(11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-acetamidobenzoate
Description
This compound is a highly complex hexacyclic alkaloid derivative characterized by a fused six-ring system (hexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecane) with multiple oxygen- and nitrogen-containing functional groups. Key structural features include:
- Hydroxyl groups at positions 8 and 9, which enhance hydrophilicity and hydrogen-bonding capacity.
- Methoxy groups at positions 4, 6, 16, and 18, increasing lipophilicity and influencing membrane permeability.
- 2-Acetamidobenzoate ester at position 13, a bulky aromatic substituent that may modulate steric hindrance and enzymatic stability.
The stereochemistry of the compound is critical to its biological activity, as evidenced by the precise spatial arrangement of substituents in related natural products . While its exact biological role remains uncharacterized, structural analogs are associated with antimicrobial and cytotoxic properties .
Properties
Molecular Formula |
C34H48N2O9 |
|---|---|
Molecular Weight |
628.8 g/mol |
IUPAC Name |
(11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-acetamidobenzoate |
InChI |
InChI=1S/C34H48N2O9/c1-7-36-16-31(17-45-29(38)19-10-8-9-11-22(19)35-18(2)37)13-12-24(42-4)33-21-14-20-23(41-3)15-32(39,25(21)26(20)43-5)34(40,30(33)36)28(44-6)27(31)33/h8-11,20-21,23-28,30,39-40H,7,12-17H2,1-6H3,(H,35,37) |
InChI Key |
NUXFDCYXMLVOFU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ajacine is typically isolated from natural sources rather than synthesized through chemical routes. The isolation process involves extraction from plants, followed by purification steps such as chromatography .
Industrial Production Methods
Industrial production of Ajacine is not common due to its natural origin and the complexity of its structure. Most of the available Ajacine is obtained through extraction from plants that naturally produce this compound .
Chemical Reactions Analysis
Types of Reactions
Ajacine undergoes various chemical reactions, including:
Oxidation: Ajacine can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in Ajacine.
Substitution: Substitution reactions can occur at various positions on the Ajacine molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Ajacine has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control.
Mechanism of Action
Ajacine exerts its effects through interactions with various molecular targets. It is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context in which Ajacine is studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related compounds share the hexacyclic core but differ in substituents, stereochemistry, and functional groups, leading to variations in physicochemical properties and bioactivity. Below is a comparative analysis based on literature and computational similarity metrics:
Table 1: Structural and Functional Comparison of Related Compounds
*Tanimoto indices estimated using Morgan fingerprints and MACCS keys, as per methodologies in .
Key Observations:
Methoxy vs. Hydroxy Groups: Higher methoxy content (e.g., 4,6,16,18-tetramethoxy in the target) increases lipophilicity compared to hydroxyl-rich analogs like BioDeep_00002142228, which may favor membrane penetration .
Stereochemical Variations :
- The stereochemistry of hydroxyl and methoxy groups (e.g., 8,9-dihydroxy in the target vs. 5,7,8,14-tetrahydroxy in BioDeep_00002142228) significantly alters molecular shape, affecting docking to biological targets .
Computational Similarity :
- Compounds with Tanimoto indices >0.7 (e.g., the dimethoxybenzoate analog ) are predicted to share partial bioactivity with the target, though experimental validation is lacking .
Biological Activity
The compound (11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-acetamidobenzoate is a complex organic molecule with significant potential in pharmacological applications. Its intricate structure, characterized by multiple functional groups and a unique hexacyclic framework, suggests a diverse range of biological activities. This article will explore the biological activity of this compound based on available research findings.
Structural Characteristics
The molecular formula of the compound is , and it features various functional groups including hydroxyl (-OH), methoxy (-OCH₃), and acetamido (-NHCOCH₃) moieties. The presence of these groups contributes to its potential solubility and bioactivity.
| Property | Details |
|---|---|
| Molecular Formula | C32H46N2O8 |
| SMILES | CCN1CC2(COC(=O)c3ccccc3N)CCC(OC)C34C5CC6C(OC)C5C(O)(CC6OC)C(O)(C(OC)C23)C14 |
| Catalog Number | T123653 |
Pharmacological Properties
Preliminary studies indicate that this compound may exhibit several pharmacological properties, including:
- Neuropharmacological Effects : It has been identified as a selective antagonist for α7 neuronal nicotinic acetylcholine receptors, which are implicated in various neurological disorders .
- Antioxidant Activity : The compound may possess antioxidant properties that could mitigate oxidative stress in biological systems.
- Anti-inflammatory Effects : Research suggests potential anti-inflammatory activity, which could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
- Neuropharmacology : A study highlighted the role of this compound in modulating cholinergic signaling pathways, which are crucial for cognitive functions. The antagonistic effect on α7 receptors suggests it could be explored for therapeutic applications in Alzheimer's disease and other cognitive disorders .
- Antioxidant and Anti-inflammatory Activity : In a model of oxidative stress induced by Plasmodium berghei infection in mice, co-administration of similar compounds showed significant reductions in inflammatory markers such as TNF-α and malondialdehyde (MDA). This indicates that compounds with similar structures may enhance antioxidant defenses and reduce inflammation .
- Comparative Analysis with Other Compounds : The biological activity was compared with simpler analogs such as 8-Hydroxyquinoline and Betulinic Acid, revealing that the complex hexacyclic structure of the target compound potentially enhances its solubility and bioactivity .
Table of Comparative Biological Activities
| Compound Name | Activity Type | Unique Features |
|---|---|---|
| (11-Ethyl...benzoate | Neuropharmacological | Selective α7 receptor antagonist |
| 8-Hydroxyquinoline | Anticancer, Antimicrobial | Simpler structure |
| Betulinic Acid | Antiviral, Antitumor | Derived from plant sources |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
